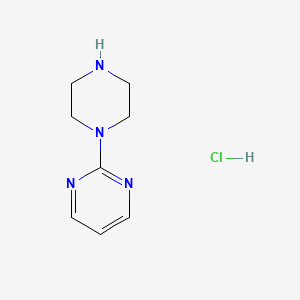
1-(2-Pyrimidyl)piperazine hydrochloride
Cat. No. B1586782
Key on ui cas rn:
78069-54-2
M. Wt: 200.67 g/mol
InChI Key: NWJLHLTVRVTJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04010267
Procedure details


A solution of 8.5 g (0.0344 mole) of 5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole (BP/0.05 mm = 135°-137° C) and 11.3 g (0.0689 mole) of 1-(2-pyrimidinyl) piperazine in 250 ml of anhydrous xylene was refluxed for 9 hours. The precipitate of 1-(2-pyrimidinyl) piperazine hydrochloride formed was suction-filtered off and the xylene was evaporated off under reduced pressure.
Name
5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole
Quantity
8.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1]CC1C=CC2OC(C3C=CC=CC=3)OC=2C=1.[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>C1(C)C(C)=CC=CC=1>[ClH:1].[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1 |f:3.4|
|
Inputs


Step One
|
Name
|
5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC2=C(OC(O2)C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(N=CC=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=C(N=CC=C1)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
